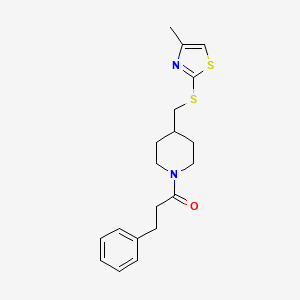
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one, commonly known as MTMP, is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Efficient Synthesis of PPAR Agonists
Researchers have developed an efficient synthesis method for potent PPAR pan agonists, highlighting the significance of precise chemical synthesis techniques in creating compounds with potential therapeutic applications. This method includes a regioselective carbon-sulfur bond formation, showcasing the complex chemistry involved in producing biologically active molecules (Guo et al., 2006).
Structural Characterization of Biologically Active Derivatives
Studies have also focused on the synthesis and crystal structure analysis of biologically active derivatives of 1,2,4-triazoles. Such work is crucial for understanding the molecular interactions and structural features that contribute to the biological activities of these compounds (Shukla et al., 2017).
Biological Activities
Antitrypanosomal Activity
Novel amide and urea derivatives of thiazol-2-ethylamines were synthesized and tested for their activity against Trypanosoma brucei, the pathogen responsible for human African trypanosomiasis. This research illustrates the potential of structurally complex compounds in treating neglected tropical diseases (Patrick et al., 2016).
Discovery of Antimycobacterial Compounds
A study described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluated for their activity against Mycobacterium tuberculosis. Such discoveries are pivotal in the ongoing fight against tuberculosis, particularly in the context of multidrug-resistant strains (Kumar et al., 2008).
Antimicrobial Phenylpropanoids
Research on phenylpropanoids from Piper sarmentosum has revealed compounds with antimicrobial activity, underscoring the importance of natural product research in discovering new antimicrobials (Masuda et al., 1991).
Propriétés
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFUYNJPQYHFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

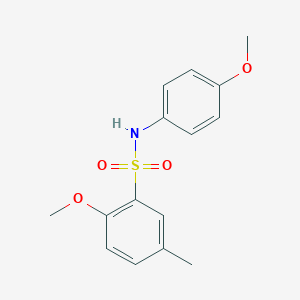
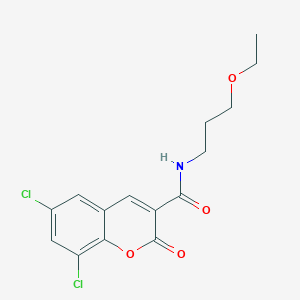
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)
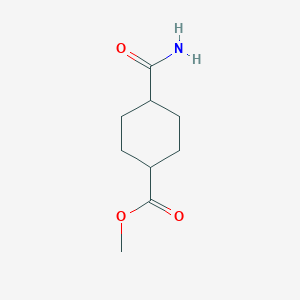
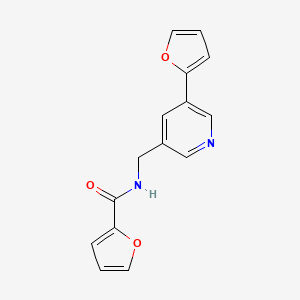
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)
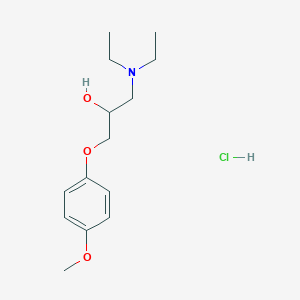
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)
![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)
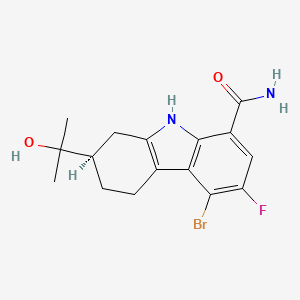
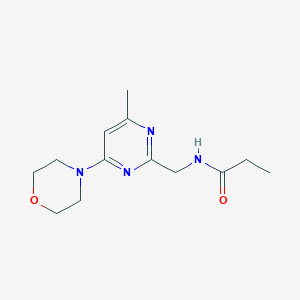
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)
